Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide

Description

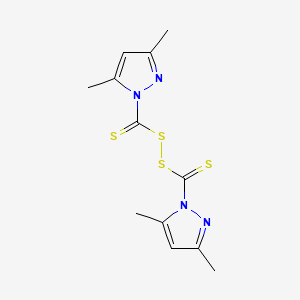

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is a sulfur-rich organosulfur compound characterized by two 3,5-dimethylpyrazole moieties linked via thiocarbonyl groups and a central disulfide (-S-S-) bridge.

Properties

IUPAC Name |

(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMLLTYNEZOMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide typically involves the reaction of 3,5-dimethylpyrazole with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at a low temperature of around 5°C. Solid iodine is then added to the solution, and the reaction mixture is stirred until the color disappears completely. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and then evaporated to give the final compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment for extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

One of the most notable applications of bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is in the development of anticancer agents. Research has demonstrated that this compound exhibits potent inhibitory effects on the proliferation of several cancer cell lines, including HeLa cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Biological Interactions

Studies have focused on the interactions between this compound and various biological molecules. These interactions are crucial for understanding its mechanism of action within biological systems, particularly its influence on cellular signaling pathways related to apoptosis and cell cycle regulation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole rings followed by the introduction of thiocarbonyl and disulfide functionalities. The chemical behavior of this compound is characterized by its reactivity with nucleophiles and electrophiles due to its thiocarbonyl groups .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a cross-linking agent in polymer synthesis. Its ability to form disulfide bonds can enhance the mechanical properties and thermal stability of polymer matrices .

Nanotechnology

The compound also shows promise in nanotechnology applications, where it can be used as a building block for creating nanostructured materials with specific functionalities due to its unique chemical properties .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

-

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells through ROS-mediated pathways . -

Case Study 2: Polymer Applications

Research on polymer composites incorporating this compound indicated improved tensile strength and thermal stability compared to standard polymers, suggesting its utility as an effective cross-linking agent .

Mechanism of Action

The mechanism by which Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide exerts its effects involves its interaction with molecular targets and pathways. The compound’s thiocarbonyl and disulfide moieties play a crucial role in its reactivity and biological activity. It can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide and Analogous Compounds

| Compound Name | Product Code | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| This compound | N/A | N/A | C₁₀H₁₄N₄S₄* | 318.5 (calculated) | N/A |

| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | BM1520 | 131557-87-4 | C₁₃H₁₄N₂S₂ | 262.39 | 90% |

| Dibenzyl trithiocarbonate | BM1039 | 26504-29-0 | C₁₅H₁₄S₃ | 290.47 | 95% |

| 2-cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate | BM1458 | 2073808-99-6 | C₁₂H₁₅N₃S₂ | 265.4 | 90% |

*Inferred from structural analysis: Two pyrazolylthiocarbonyl units (C₅H₇N₂S₂ each) connected via a disulfide bridge.

Key Structural and Functional Differences:

Core Functional Groups: Target Compound: Disulfide (-S-S-) bridge with pyrazole-thiocarbonyl units. BM1520: Monomeric carbodithioate (-S-C(=S)-) with a benzyl substituent. BM1039: Trithiocarbonate (-S-C(=S)-S-) with two benzyl groups. BM1458: Carbamodithioate (-N-C(=S)-S-) with cyano and pyridine groups.

Electronic Properties: The target compound’s pyrazole rings enhance electron donation, while the disulfide bond offers redox activity. BM1520 and BM1039 lack disulfide linkages but feature aromatic substituents (benzyl), which may stabilize charge transfer. BM1458’s pyridine and cyano groups introduce strong electron-withdrawing effects.

Molecular Weight and Complexity :

- The target compound has the highest sulfur content (4 S atoms) and intermediate molecular weight. BM1039, with three sulfur atoms, is heavier due to its benzyl groups. BM1458 is the lightest but incorporates nitrogen-rich heterocycles.

Biological Activity

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural framework consisting of two 3,5-dimethyl-1H-pyrazol-1-yl groups linked by a disulfide bond and includes thiocarbonyl functional groups, which contribute to its reactivity and biological properties .

The molecular formula of this compound is C12H14N4S4, with a molecular weight of approximately 342.535 g/mol . The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity .

Research indicates that this compound exerts its biological effects primarily through the generation of reactive oxygen species (ROS). This process can lead to the induction of apoptosis in cancer cells. The compound has been shown to inhibit the proliferation of several cancer cell lines, including HeLa cells, by interfering with cellular signaling pathways related to apoptosis and cell cycle regulation .

Biological Activity

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, it was found to reduce the viability of HeLa cells in a dose-dependent manner, suggesting its potential as an effective anticancer agent .

Table 1: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation |

| MIA PaCa-2 | 10 | mTORC1 inhibition and autophagy modulation |

| A549 (Lung) | 20 | Disruption of cell cycle progression |

Case Studies

A recent study explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The results indicated that modifications on the pyrazole ring could enhance antiproliferative activity against pancreatic cancer cells by affecting mTORC1 signaling pathways .

Another investigation focused on the compound's interaction with cellular proteins. It was observed that this compound interacts with key regulatory proteins involved in apoptosis, leading to increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparison with structurally related pyrazole derivatives is presented below.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bis(pyrazol-1-yl)disulfide | Lacks thiocarbonyl groups | Limited anticancer activity |

| Bis(2-methylpyrazol-1-yl)disulfide | Substituted pyrazole | Moderate cytotoxicity |

| Bis(3,5-dimethylpyrazole) | Parent compound | Minimal biological activity |

Q & A

Q. What are the established synthesis protocols for Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including thiocarbonylation and disulfide bond formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate thiocarbonyl transfer .

Optimization strategy : Employ fractional factorial design to test variables (solvent, temperature, stoichiometry) and analyze yields via HPLC or GC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and disulfide bonding .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- Elemental analysis : Confirm stoichiometry (C, H, N, S content) within ±0.3% deviation .

Purity assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the disulfide bond .

- Long-term stability : Monitor via periodic NMR to detect decomposition (e.g., thiol formation) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from:

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

- DFT calculations : Use B3LYP/6-31G(d) to model disulfide bond cleavage energetics .

- Molecular docking : Predict interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina .

- MD simulations : Assess solvation effects and conformational stability in aqueous/organic media .

Q. How can researchers design experiments to evaluate its potential antimicrobial activity?

- In vitro assays :

- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Monitor bacterial viability over 24 hours .

- Mechanistic studies :

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) .

- Enzyme inhibition : Test against glutathione reductase via spectrophotometric NADPH depletion .

Q. What strategies mitigate risks of disulfide bond reduction during biological assays?

- Buffer selection : Use EDTA-free buffers to avoid metal-catalyzed reduction .

- Antioxidants : Add 1 mM ascorbic acid to maintain oxidative conditions .

- Control experiments : Include dithiothreitol (DTT)-treated samples to confirm redox sensitivity .

Methodological and Analytical Challenges

Q. How can researchers address discrepancies in reported toxicity profiles?

- In vitro validation : Perform MTT assays on human cell lines (e.g., HEK293) with triplicate technical replicates .

- Comparative analysis : Cross-reference LD₅₀ values from PubChem and CAS databases .

- Metabolite screening : Use LC-MS to identify degradation products in simulated physiological conditions .

Q. What experimental designs are recommended for assessing environmental fate?

- OECD 301 biodegradation test : Monitor mineralization via CO₂ evolution over 28 days .

- Soil adsorption studies : Use batch equilibration method with HPLC-UV quantification .

- Aquatic toxicity : Daphnia magna acute toxicity (48-hour EC₅₀) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.